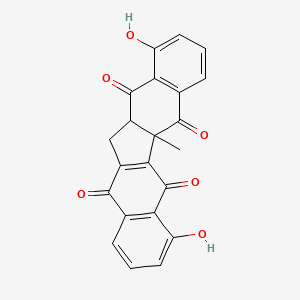
Zeylanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeylanone is a natural product found in Diospyros maritima and Plumbago zeylanica with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Zeylanone epoxide, isolated from Diospyros anisandra stem bark, has demonstrated inhibitory effects on influenza A and B viruses. This compound affects the intracellular distribution of the viral NP, reducing viral yield, and indicates potential as a broad-spectrum antiviral agent (Cetina-Montejo, Ayora-Talavera, & Borges-Argáez, 2019).
Chemical Composition
Zeylanone and isozeylanone, identified in Plumbago Zeylanica, are novel dimers of plumbagin. Their formation from plumbagin and its hydroquinone has been proposed, with discussions on the benzene-induced solvent shifts of zeylanone's aromatic protons (Sankaram, Rao, & Shoolery, 1979).
Biomimetic Synthesis
A biomimetic synthesis of zeylanone and zeylanone epoxide from plumbagin, a natural monomeric naphthoquinone, has been achieved. This synthesis involves cascade Michael reactions and epoxidation, highlighting a method for creating these compounds in the lab (Maruo et al., 2013).
Pharmacognostic Studies
In Ayurveda, Naravelia zeylanica is used for treating various diseases. Pharmacognostic studies, including phytochemical screening and physicochemical evaluation, reveal the presence of quinone, saponin, and other compounds in the plant. These studies are crucial for setting future experimental standards (Sreeshma, Raphael, & Baby, 2016).
Eigenschaften
Produktname |
Zeylanone |
|---|---|
Molekularformel |
C22H14O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
8,19-dihydroxy-2-methylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),4(9),5,7,15(20),16,18-heptaene-3,10,14,21-tetrone |
InChI |
InChI=1S/C22H14O6/c1-22-12(19(26)16-10(21(22)28)5-3-7-14(16)24)8-11-17(22)20(27)15-9(18(11)25)4-2-6-13(15)23/h2-7,12,23-24H,8H2,1H3 |
InChI-Schlüssel |
XVMQJJJRMHQCGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(CC3=C1C(=O)C4=C(C3=O)C=CC=C4O)C(=O)C5=C(C2=O)C=CC=C5O |
Synonyme |
zeylanone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



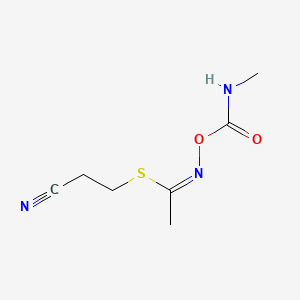
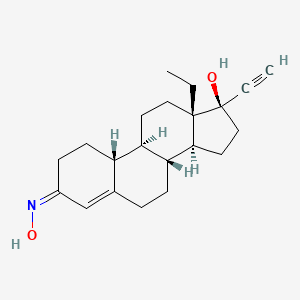
![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
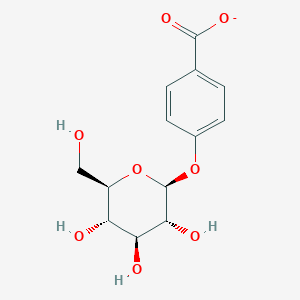
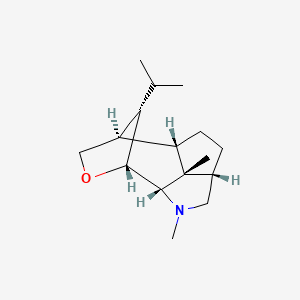
![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)
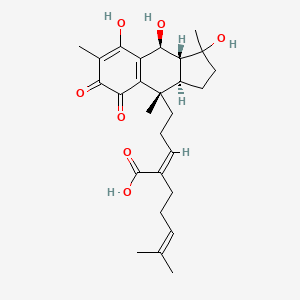
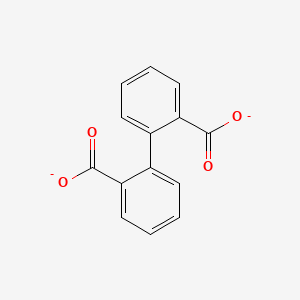
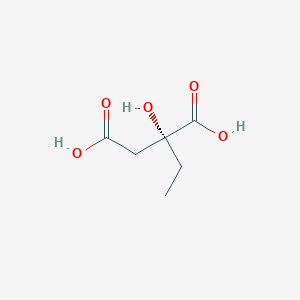
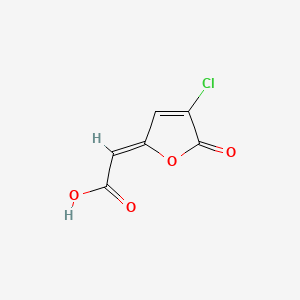
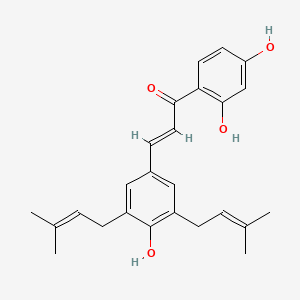
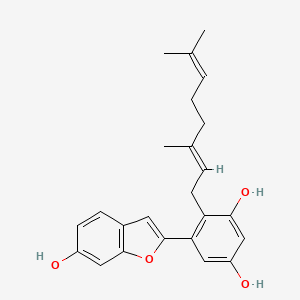
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)